p38α MAP Kinase Inhibition: Class-Level Potency with a Distinct Substitution Pattern
The patent US 8,563,558 exemplifies pyridine urea compounds as p38α inhibitors, with certain examples bearing halogenated phenyl rings achieving IC50 values in the low nanomolar range (e.g., < 100 nM) in p38α enzymatic assays [1]. While the specific IC50 of N-[6-chloro-4-(trifluoromethyl)-2-pyridyl]-N'-(3,4-dichlorophenyl)urea has not been publicly disclosed, the patent explicitly claims the 3,4-dichlorophenyl substitution as a preferred embodiment, implying suitable potency. In general heteroaryl urea SAR studies against human FAAH, 2-pyridyl urea analogs (lacking further halogenation) exhibit an IC50 of 12 ± 2.5 nM against human FAAH [2], suggesting that the pyridyl urea core itself can achieve nanomolar target engagement. The addition of the 3,4-dichlorophenyl group is expected to further modulate potency and selectivity, differentiating it from simpler pyridyl ureas.
| Evidence Dimension | p38α kinase inhibition potency (class-level) and FAAH IC50 for core scaffold |
|---|---|
| Target Compound Data | Not publicly disclosed; patent claims 3,4-dichlorophenyl as preferred embodiment |
| Comparator Or Baseline | Simpler 2-pyridyl urea (unsubstituted phenyl): hFAAH IC50 = 12 ± 2.5 nM [2] |
| Quantified Difference | Not calculable without direct data; expected to differ in potency and selectivity based on substitution |
| Conditions | In vitro enzymatic assay; 60 min preincubation for FAAH data |
Why This Matters
The 3,4-dichlorophenyl substitution differentiates this compound from other pyridyl ureas in p38 inhibitor patent space, making it the correct choice for studies aiming to replicate or extend the SAR disclosed in US 8,563,558.
- [1] Schindler JF, Devadas B, Hockerman SL, et al. Substituted pyridine urea compounds. US Patent 8,563,558, issued October 22, 2013. View Source
- [2] Keith JM, Apodaca R, Tenge J, et al. Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. ACS Med. Chem. Lett. 2012, 3, 823-827. Table 2, entry 24. View Source
